molecular formula C17H19NO2 B8648143 N-Methoxy-N-methyl-3,3-diphenyl-propionamide

N-Methoxy-N-methyl-3,3-diphenyl-propionamide

Cat. No.: B8648143
M. Wt: 269.34 g/mol
InChI Key: RZJZCDMWLPKNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methoxy-N-methyl-3,3-diphenyl-propionamide is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-methoxy-N-methyl-3,3-diphenylpropanamide

InChI

InChI=1S/C17H19NO2/c1-18(20-2)17(19)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3

InChI Key

RZJZCDMWLPKNNU-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,3-diphenylpropionic acid (CAS RN: [606-83-7], 1.5 g) in DMF (17 mL) was added TBTU (2.98 g) and Et3N (2.1 mL) at 0° C. The reaction mixture was stirred at rt for 10 min and again cooled down to 0° C. N,O-dimethylhydroxylamine hydrochloride (0.78 g) was added and the mixture was stirred at rt for 1 hour. A saturated aqueous solution of NaHCO3 was added, the phases were separated and the inorganic one was extracted with TBME (2×). The combined organic layers were washed with 1N aqueous KHSO4 and brine, dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified by flash chromatography on silica gel (EtOAc/n-heptane 1:1) to yield the title compound (1.52 g, 85%) as a colorless oil, MS (ESI+): m/z=270.2 ([M+H]+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.98 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

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